molecular formula C16H26N4O3 B2785934 tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate CAS No. 1353989-76-0

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Número de catálogo: B2785934
Número CAS: 1353989-76-0
Peso molecular: 322.409
Clave InChI: VHNKYQZEZPOYKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 1353980-25-2 . Its IUPAC name is tert-butyl [1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . The compound has a molecular weight of 322.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

  • Synthesis and Optimization : This compound is a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).

  • Improved Synthetic Procedures : Another synthesis pathway involves stripped tert-butoxy carbonyl and methylation processes, leading to an overall yield of 56%. This method offers reduced reaction steps and lower cost, making it more suitable for industrial applications (Xiao-kai, 2013).

  • Crizotinib Intermediate Synthesis : It is an important intermediate for synthesizing crizotinib, a drug used in cancer therapy. The synthesis involves three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong et al., 2016).

  • Omisertinib Intermediate Synthesis : Used as an intermediate in synthesizing omisertinib (AZD9291), this compound is produced from 4-fluoro-2methoxy-5nitroaniline, following a three-step process including acylation, nucleophilic substitution, and reduction, yielding 81% total yield (Zhao, Guo, Lan, & Xu, 2017).

Structural and Biological Studies

  • Structural Analysis : The compound's structural analysis revealed a 33.4° dihedral angle between the pyrazole and piperidine rings, adding to the understanding of its molecular configuration (Richter et al., 2009).

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

  • Nociceptin Antagonists Synthesis : An asymmetric synthesis of tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, has been developed, highlighting its relevance in pain management drug synthesis (Jona et al., 2009).

  • Photoredox-Catalyzed Cascade Applications : The compound was used in a photoredox-catalyzed cascade to assemble 3-aminochromones, demonstrating its utility in constructing diverse amino pyrimidines (Wang et al., 2022).

  • X-ray Diffraction Studies : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, structurally related to tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, was synthesized and characterized, including X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Propiedades

IUPAC Name

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-6-8-20(9-7-12)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKYQZEZPOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.